molecular formula C9H14N2O3 B2729833 N-[2-(3-Oxomorpholin-4-yl)ethyl]prop-2-enamide CAS No. 2411276-97-4

N-[2-(3-Oxomorpholin-4-yl)ethyl]prop-2-enamide

Cat. No.: B2729833
CAS No.: 2411276-97-4
M. Wt: 198.222
InChI Key: QHGCNTRCTJFNEN-UHFFFAOYSA-N
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Description

N-[2-(3-Oxomorpholin-4-yl)ethyl]prop-2-enamide is a chemical compound with the molecular formula C9H14N2O3 and a molecular weight of 198.222. This compound is characterized by the presence of a morpholine ring, an amide group, and an alkenyl chain. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-Oxomorpholin-4-yl)ethyl]prop-2-enamide typically involves the reaction of morpholine derivatives with acrylamide derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-Oxomorpholin-4-yl)ethyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

N-[2-(3-Oxomorpholin-4-yl)ethyl]prop-2-enamide is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3-Oxomorpholin-4-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-Oxomorpholin-4-yl)ethyl]acetamide
  • N-[2-(3-Oxomorpholin-4-yl)ethyl]butanamide
  • N-[2-(3-Oxomorpholin-4-yl)ethyl]pentanamide

Uniqueness

N-[2-(3-Oxomorpholin-4-yl)ethyl]prop-2-enamide is unique due to its specific combination of functional groups and structural features. The presence of the morpholine ring and the alkenyl chain provides distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.

Properties

IUPAC Name

N-[2-(3-oxomorpholin-4-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-2-8(12)10-3-4-11-5-6-14-7-9(11)13/h2H,1,3-7H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGCNTRCTJFNEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCN1CCOCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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